N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide
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Description
N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide is a useful research compound. Its molecular formula is C15H19NO2S and its molecular weight is 277.38. The purity is usually 95%.
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Scientific Research Applications
Serotonin Antagonism
Cinnamamides, such as N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide, have been conceived as structural analogs of serotonin, potentially acting as antimetabolites. These compounds have demonstrated significant antiserotonin activity, with certain structural modifications enhancing this potency. These findings suggest their potential application in regulating serotonin-related physiological processes and conditions (R. Dombro & D. Woolley, 1964).
Photo-Responsive Materials
N,N-Bis(2-hydroxyethyl) cinnamamide derivatives, related to cinnamamide chemistry, have been synthesized for applications in photo-responsive materials. These compounds undergo reversible [2+2] cycloaddition under specific ultraviolet irradiation, indicating their use in developing novel photo-responsive polymers (C. Jin et al., 2011).
Anticonvulsant Properties
Cinnamamide derivatives have shown anticonvulsant activity, which correlates with their molecular structure. Crystallographic studies of these derivatives have aided in understanding the structural basis of their pharmacological action, proposing a pharmacophore model for anticonvulsant activity (E. Żesławska et al., 2018).
Antidepressant Potential
Studies have explored the synthesis and pharmacological evaluation of N-(2-hydroxyethyl) cinnamamide derivatives, revealing their antidepressant-like action in animal models. Certain compounds significantly reduced immobility time in depression-related tests, suggesting their potential as antidepressants (Xianqing Deng et al., 2011).
Antimycobacterial Activity
Design and synthesis of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives have demonstrated promising antitubercular activity against Mycobacterium tuberculosis. This showcases the potential of cinnamamide derivatives in developing new antimycobacterial agents (Kavit N. Patel & V. Telvekar, 2014).
Properties
IUPAC Name |
(E)-N-[(3-methoxythiolan-3-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-18-15(9-10-19-12-15)11-16-14(17)8-7-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3,(H,16,17)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGKZYXRCAWJBG-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CCSC1)CNC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.